ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate
Description
Ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate is a piperidine-based sulfonyl compound featuring a conjugated (E)-ethenyl group linked to a 4-chlorophenyl substituent. Its synthesis involves the reaction of 4-chlorobenzene sulfonyl chloride with ethyl piperidin-3-carboxylate in an aqueous medium under alkaline conditions (pH 9–10), monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (70:30) solvent system. The product is isolated via solvent extraction and evaporation, yielding a pure compound .
Properties
IUPAC Name |
ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4S/c1-2-22-16(19)14-4-3-10-18(12-14)23(20,21)11-9-13-5-7-15(17)8-6-13/h5-9,11,14H,2-4,10,12H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYGTXIDGJFOCK-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate, also known as DB08746, is a synthetic compound that belongs to the class of organic compounds known as styrenes. This compound has been of interest due to its potential biological activities, particularly in relation to inflammation and cellular signaling pathways.
Chemical Structure
The chemical formula for this compound is . Its structure includes a sulfonyl group attached to a piperidine ring, which is further substituted with a 4-chlorophenyl ethenyl moiety.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the modulation of inflammatory responses. Below are key findings regarding its biological activity:
Inflammatory Response Modulation
-
Cytokine Production : this compound triggers the production of pro-inflammatory cytokines such as:
- MCP-1/CCL2
- IL-6
- TNF-alpha
- IL-1beta
- IL-8/CXCL8
- IL-18
- Adhesion Molecule Expression : The compound has been shown to induce the expression of adhesion molecules like ICAM1, VCAM1, and SELE in endothelial cells. This suggests a role in enhancing leukocyte adhesion and migration during inflammation .
- Signaling Pathways : Activation of the transcription factor NF-kappa-B and increased expression of phosphorylated ERK1/2 have been observed in dermal microvascular endothelial cells treated with this compound. These pathways are critical for the regulation of inflammatory responses and cell survival .
Toxicological Profile
The compound's safety profile includes:
- Acute Toxicity : The LD50 value in rats has been reported as 2.5296 mol/kg, indicating moderate acute toxicity .
- hERG Inhibition : It acts as a strong inhibitor of the hERG potassium channel, which is significant for cardiac safety assessments .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study Reference | Findings |
|---|---|
| PubMed:24041930 | Demonstrated pro-inflammatory cytokine production and adhesion molecule expression in endothelial cells. |
| PubMed:35738824 | Confirmed activation of NF-kappa-B and ERK signaling pathways in response to treatment. |
| PubMed:9780208 | Explored the implications of cytokine modulation on cardiovascular health. |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Core Structure Diversity : The target compound’s piperidine ring contrasts with the fused naphthyridine () and pyrazole () cores in analogs. Piperidine derivatives often exhibit enhanced conformational flexibility compared to rigid bicyclic or aromatic systems.
- Functional Groups : The ethenyl sulfonyl group in the target compound is unique among the compared structures. Analogs like the pyrazole derivative () feature sulfanyl groups, which are less electron-withdrawing than sulfonyl moieties.
Physicochemical and Spectral Properties
Table 3: Comparative Spectral and Physical Data
Key Observations:
- NMR Trends : The naphthyridine derivative () exhibits characteristic ester (δ ~172 ppm) and carbamate (δ ~155 ppm) signals, while the target compound’s ester group would likely resonate similarly.
- Crystallography : The pyrazole derivative () demonstrates a planar core stabilized by weak interactions, a feature absent in flexible piperidine systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
